17,24-Epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane
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Overview
Description
17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane is a steroid acid. It has a role as a metabolite.
Scientific Research Applications
Chemical Structure Analysis and Synthesis
- Research on compounds with similar structures, like 9,14-Epoxy-8,14-seco steroids, contributes to the understanding of the chemical structure and properties of 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane. These studies provide insights into the stability and configuration of such compounds (Asako, Hiraga, & Miki, 1973).
- An improved synthesis method for optically active steroids, relevant to the production of this compound, highlights the importance of such compounds in the synthesis of complex molecular structures (Asako, Hiraga, & Miki, 1973).
Potential Medicinal and Biological Applications
- Novel triterpene methyl esters, which include similar structures to this compound, have been identified in plants like Antirhea acutata. These compounds demonstrate potential medicinal applications due to their unique chemical structures (Lee et al., 2001).
- The synthesis and biological activity of brassinolide analogs, including compounds similar to this compound, highlight their potential in bioassays and as molecular tools in understanding plant growth and development (Back, Janzen, Nakajima, & Pharis, 1999).
Chemical Reactions and Transformations
- Studies on the solvolytic ring opening of steroidal hydroxy epoxides, related to this compound, offer insights into the reaction mechanisms and potential transformations of such compounds, which can be crucial for their application in various chemical syntheses (Morrison & Wilkinson, 1989).
Pharmacological Research
- Compounds like silvestrol and episilvestrol, which include similar structures to this compound, have been isolated from plants and evaluated for their cytotoxicity against human cancer cell lines, suggesting potential pharmacological applications (Hwang et al., 2004).
Properties
Molecular Formula |
C31H52O7 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[(3S,4aR,4bS,6aR,7R,8R,10aR,10bR,12aR)-3,8-bis(2-hydroxypropan-2-yl)-12a-methoxycarbonyl-7,10a,10b-trimethyl-2,3,4a,4b,5,6,6a,8,9,10,11,12-dodecahydro-1H-naphtho[1,2-h]chromen-7-yl]propanoic acid |
InChI |
InChI=1S/C31H52O7/c1-26(2,35)20-11-15-30(7)21(28(20,5)14-13-23(32)33)10-9-19-24-31(25(34)37-8,18-17-29(19,30)6)16-12-22(38-24)27(3,4)36/h19-22,24,35-36H,9-18H2,1-8H3,(H,32,33)/t19-,20+,21-,22+,24-,28+,29-,30-,31+/m1/s1 |
InChI Key |
DRHYLVNJSZLPMV-IOXGOOADSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H](O[C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C(C)(C)O)C(=O)OC |
Canonical SMILES |
CC12CCC3(CCC(OC3C1CCC4C2(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C(C)(C)O)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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